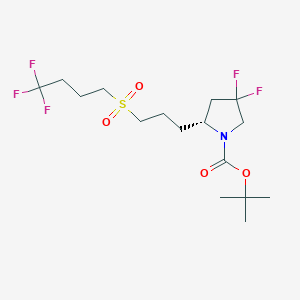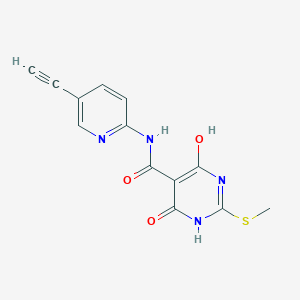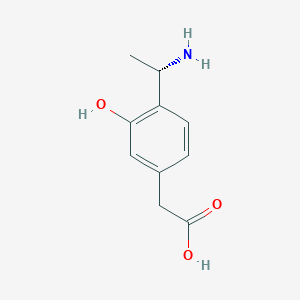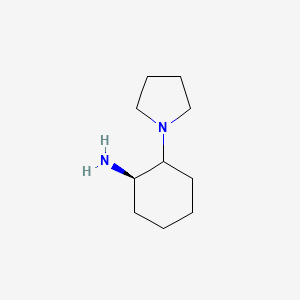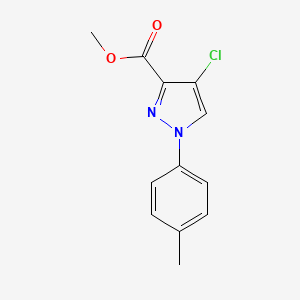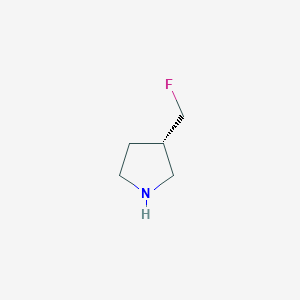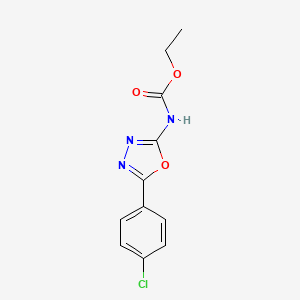![molecular formula C8H13F2N B12932444 1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)
1,1-Difluorospiro[2.5]octan-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluorospiro[2.5]octan-5-amine is a chemical compound characterized by its unique spirocyclic structure, which includes a spiro junction between a cyclohexane ring and a cyclopropane ring. The presence of two fluorine atoms at the spiro junction imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1-Difluorospiro[2.5]octan-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and difluorocarbene precursors.
Reaction Conditions: The key step involves the generation of difluorocarbene, which reacts with cyclohexanone to form the spirocyclic intermediate. This reaction is often carried out under basic conditions using reagents like sodium hydride or potassium tert-butoxide.
Amination: The spirocyclic intermediate is then subjected to amination using ammonia or primary amines under suitable conditions to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1,1-Difluorospiro[2.5]octan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives. Common reagents for these reactions include sodium azide or thiols.
Hydrolysis: Acidic or basic hydrolysis can cleave the spirocyclic ring, resulting in the formation of open-chain compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1-Difluorospiro[2.5]octan-5-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its unique structure and reactivity make it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Wirkmechanismus
The mechanism by which 1,1-Difluorospiro[2.5]octan-5-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved biological activity. The compound may also participate in specific pathways, modulating biochemical processes and cellular functions.
Vergleich Mit ähnlichen Verbindungen
1,1-Difluorospiro[2.5]octan-5-amine can be compared with other similar compounds, such as:
1,1-Difluorospiro[2.5]octan-6-amine: This compound has a similar spirocyclic structure but differs in the position of the amine group.
1,1-Difluorospiro[2.5]octan-6-one: This ketone derivative shares the spirocyclic core but lacks the amine functionality.
1,1-Difluorospiro[2.5]octane: The parent hydrocarbon structure without any functional groups.
The uniqueness of this compound lies in its specific combination of fluorine atoms and amine group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H13F2N |
|---|---|
Molekulargewicht |
161.19 g/mol |
IUPAC-Name |
2,2-difluorospiro[2.5]octan-7-amine |
InChI |
InChI=1S/C8H13F2N/c9-8(10)5-7(8)3-1-2-6(11)4-7/h6H,1-5,11H2 |
InChI-Schlüssel |
VKBWRIANPDWHLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2(C1)CC2(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)
![4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B12932371.png)
![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)
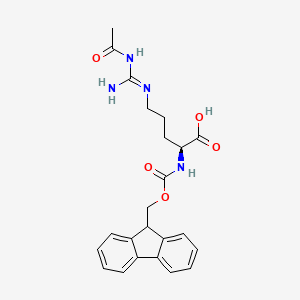
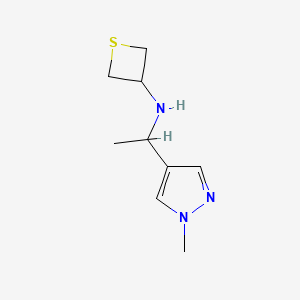

![Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
